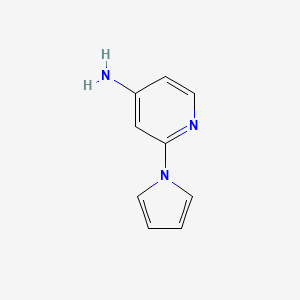

2-(1H-pyrrol-1-yl)pyridin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-pyrrol-1-yl)pyridin-4-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1H-pyrrol-1-yl)pyridin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling pyrrole derivatives with functionalized pyridine precursors under basic conditions. For example, alkylation of pyrrole with 4-aminopyridine derivatives using sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C may yield the target compound . Optimization includes adjusting solvent polarity (e.g., dichloromethane for milder conditions) and temperature to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : 1H and 13C NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 176.1 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95% as per supplier data) .

- FT-IR : Identify functional groups (e.g., N-H stretching at ~3400 cm−1) .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against microbial targets?

- Methodology :

- In vitro assays : Test antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Determine minimum inhibitory concentrations (MICs) .

- Mechanistic studies : Perform time-kill assays and synergy testing with standard antibiotics (e.g., β-lactams) .

- Structural analogs : Compare activity with methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate, a related compound showing broad-spectrum antimicrobial effects .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- Density Functional Theory (DFT) : Recalculate reaction pathways using higher basis sets (e.g., B3LYP/6-311+G(d,p)) to validate intermediates.

- Experimental validation : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms .

- Data reconciliation : Apply statistical tools (e.g., Bland-Altman analysis) to identify systematic biases in computational models .

Q. What methodologies are suitable for studying the structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Derivatization : Synthesize analogs with substituents on the pyrrole (e.g., methyl, fluoro) or pyridine (e.g., chloro, methoxy) rings.

- Biological screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Computational modeling : Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate structural features with activity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protein active sites (e.g., bacterial DNA gyrase).

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and residue interactions .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. What analytical approaches are recommended for identifying degradation products of this compound under varying pH conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours.

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate and identify degradation products. Key fragments (e.g., m/z 158.1 for deaminated pyridine) indicate hydrolytic pathways .

属性

IUPAC Name |

2-pyrrol-1-ylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOYEYGFMRZLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。